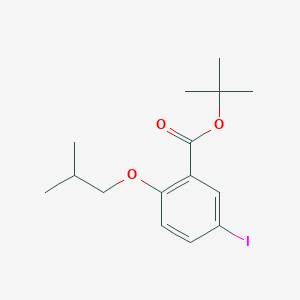

tert-Butyl 5-iodo-2-isobutoxybenzoate

Description

tert-Butyl 5-iodo-2-isobutoxybenzoate is a substituted benzoate ester characterized by a tert-butyl ester group, an isobutoxy substituent at the 2-position, and an iodine atom at the 5-position of the aromatic ring. The iodine atom introduces significant steric and electronic effects, while the isobutoxy group contributes to lipophilicity and steric hindrance. Such compounds are often employed as intermediates in pharmaceutical or agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine’s reactivity .

Properties

IUPAC Name |

tert-butyl 5-iodo-2-(2-methylpropoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21IO3/c1-10(2)9-18-13-7-6-11(16)8-12(13)14(17)19-15(3,4)5/h6-8,10H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHGQLAWJHLLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)I)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-iodo-2-isobutoxybenzoate typically involves the iodination of a precursor benzoate compound. One common method is the electrophilic aromatic substitution reaction, where an iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), is used to introduce the iodine atom at the desired position on the aromatic ring. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to enhance the electrophilicity of the iodine source.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-iodo-2-isobutoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of tert-Butyl 2-isobutoxybenzoate.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Major Products Formed:

Substitution Reactions: Products include tert-Butyl 5-azido-2-isobutoxybenzoate or tert-Butyl 5-thio-2-isobutoxybenzoate.

Oxidation Reactions: Products may include tert-Butyl 5-iodo-2-isobutoxybenzoic acid.

Reduction Reactions: The major product is tert-Butyl 2-isobutoxybenzoate.

Scientific Research Applications

tert-Butyl 5-iodo-2-isobutoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 5-iodo-2-isobutoxybenzoate involves its reactivity towards various nucleophiles and electrophiles. The iodine atom at the 5-position is highly reactive, making it a suitable site for substitution reactions. The isobutoxy group at the 2-position provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of tert-Butyl 5-iodo-2-isobutoxybenzoate, comparisons are drawn with three analogs (Table 1). Key differences arise from substituent variations at the 2- and 5-positions, impacting reactivity, solubility, and applications.

Table 1: Comparative Analysis of tert-Butyl Benzoate Derivatives

Key Findings:

Reactivity :

- The iodo substituent in this compound facilitates oxidative addition in palladium-catalyzed reactions compared to its chloro analog, though steric bulk from the isobutoxy group may reduce reaction rates .

- The methoxy analog exhibits faster nucleophilic substitution due to reduced steric hindrance compared to isobutoxy derivatives.

Solubility: Lipophilicity increases with the isobutoxy group, making this compound more soluble in nonpolar solvents (e.g., hexane) than the methoxy variant. Chloro-substituted analogs show improved solubility in polar aprotic solvents like DMF.

Stability :

- Iodo-substituted compounds are prone to light-induced degradation, necessitating storage in amber glass. Chloro analogs are more stable under ambient conditions.

Synthetic Utility :

- The iodine atom’s leaving-group ability makes this compound valuable in aryl-aryl bond formation, though yields may be lower than methoxy analogs due to steric factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.